molecular formula C19H21FN2O B3008668 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953168-28-0

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B3008668
CAS No.: 953168-28-0
M. Wt: 312.388
InChI Key: WLLTVNKHWMGRDL-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a benzamide derivative characterized by a 2-fluoro-substituted benzoyl group linked to a phenethylamine side chain bearing a pyrrolidine moiety. This structural framework is commonly associated with modulation of biological targets such as enzymes (e.g., HDACs) or receptors (e.g., opioid or androgen receptors) .

Properties

IUPAC Name

2-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-6-2-1-5-17(18)19(23)21-12-11-15-7-9-16(10-8-15)22-13-3-4-14-22/h1-2,5-10H,3-4,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLTVNKHWMGRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(E)-2-Fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (Compound 17)

  • Structural Features: Incorporates a phthalazinone group and a hydroxyamino propenoyl side chain on the phenethyl moiety.
  • Activity : Exhibits anti-proliferative activity against cancer cell lines, outperforming olaparib and SAHA (a histone deacetylase inhibitor).
  • Selectivity: 4.1-fold less cytotoxic to normal MCF-10A cells compared to SAHA .
  • Inference: The pyrrolidine-phenethyl group in the target compound may similarly enhance selectivity, though the absence of phthalazinone might reduce HDAC inhibitory potency.

PD-L1 Inhibitors with Phenethyl Linkers

5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (Compound 30)

  • Structural Features : Combines a sulfonamide-phenethyl group with a salicylamide scaffold.
  • Activity : PD-L1 inhibitor with 57.152% inhibition in ELISA assays; safe in fibroblast cytotoxicity tests .
  • Inference : Replacement of sulfonamide with pyrrolidine in the target compound may alter target specificity (e.g., shifting from immune checkpoint inhibition to receptor modulation).

Antifungal Pyrrolidine-Benzamide Analogs

N-(2'-Nitrobenzyl imino)-4-(2″,5″-dioxo pyrrolidin-1-yl)benzamide (3D)

  • Structural Features : Nitrobenzyl and dioxopyrrolidine substituents.
  • Activity : Antifungal activity against Aspergillus niger (12.3 mm inhibition zone) and A. flavus (13.3 mm) .
  • Inference : The target compound’s pyrrolidine group may contribute to antifungal efficacy, though the absence of nitro or dioxo groups could modulate potency.

Androgen Receptor Antagonists

AR04 (Cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide)

  • Structural Features : Fluorobenzamide with a tetrahydrofuran cyclic urea group.
  • Activity: Androgen receptor antagonist; synthetic accessibility noted .
  • Inference : The target compound’s pyrrolidine-phenethyl chain may favor different receptor interactions compared to AR04’s oxetan-3-yl group.

Biological Activity

2-Fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, also known as LY2444296, is a compound that has garnered attention in pharmacological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound features a fluorine atom which enhances its lipophilicity and metabolic stability. The presence of the pyrrolidine ring contributes to its pharmacological properties, making it a candidate for various biological studies.

The primary target of this compound is the κ (kappa) opioid receptor (KOR) . As a high-affinity and selective antagonist of KOR, it plays a significant role in modulating pain and stress responses.

Mode of Action

  • Antagonistic Activity : LY2444296 effectively reverses the antinociceptive effects of KOR agonists.
  • Behavioral Effects : In animal models, it has been shown to decrease immobility time in forced swimming tests, indicating potential antidepressant-like effects.
  • Alcohol Consumption : The compound prevents enhanced alcohol consumption in stressed mice, suggesting its role in addiction and stress-related disorders.

Pharmacokinetics

LY2444296 is characterized by:

  • Oral Bioavailability : It is brain-penetrant and exhibits good bioavailability.
  • Short Half-Life : The compound's pharmacokinetic profile indicates a relatively short duration of action, necessitating careful dosing in therapeutic applications.

Research Findings

Recent studies have highlighted the biological activities associated with LY2444296:

Study FocusFindings
Pain ModulationDemonstrated efficacy in reversing KOR agonist effects in pain models.
Stress ResponseReduced stress-induced behaviors in animal models.
Alcohol UseInhibited increased alcohol consumption under stress conditions.

Case Studies

  • Pain Management : In a study involving mice subjected to pain stimuli, administration of LY2444296 significantly reduced pain responses compared to control groups treated with KOR agonists.
  • Addiction Research : A separate study assessed the impact of LY2444296 on alcohol consumption patterns in stressed mice, revealing a marked reduction in intake compared to untreated controls.

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